N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N7O4S3/c1-19-6-8-20(9-7-19)24-16-23(25-4-2-14-42-25)34-36(24)28(38)18-44-30-33-32-27(17-31-29(39)26-5-3-15-43-26)35(30)21-10-12-22(13-11-21)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQBQOABOYGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its intricate structure includes multiple bioactive moieties, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 643.76 g/mol. The presence of functional groups such as nitrophenyl, thiophene, and triazole derivatives contributes to its biological activity.
Anticancer Activity
Several studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example:
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| 1. Thiadiazole derivatives | Anticancer | Human colon carcinoma (HTC116), hepatocellular carcinoma (HepG2) |
| 2. Pyrazole derivatives | Anticancer | Various human cancer cell lines |
| 3. Triazole derivatives | Cytotoxicity | Breast cancer (MCF7), lung cancer (A549) |
Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including topoisomerase inhibition and disruption of cell cycle progression .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes contributes to its effectiveness.
| Pathogen | Activity |
|---|---|
| Bacteria (e.g., E. coli) | Inhibition of growth |
| Fungi (e.g., Candida spp.) | Antifungal activity |
The biological activity of the compound can be attributed to its structural features that facilitate interactions with biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in cancer progression and inflammatory pathways . The presence of electron-donating groups enhances its interaction with target proteins through π–π stacking and hydrogen bonding.
Study 1: Anticancer Efficacy
A study conducted on thiadiazole derivatives demonstrated that specific modifications in the structure significantly enhanced anticancer efficacy against human cancer cell lines. The findings indicated that the introduction of electron-donating substituents improved cytotoxicity through increased cellular uptake and enhanced interaction with DNA .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various thiophene-containing compounds. Results showed that compounds similar to N-((4-(4-nitrophenyl)-5... exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 667.76 g/mol. Its structure features multiple functional groups that contribute to its biological activity and potential applications.
Anticancer Activity
Research indicates that thiophene-based compounds, including derivatives of N-((4-(4-nitrophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, exhibit significant anticancer properties. Studies have shown inhibitory effects on various human tumor cell lines such as:
- Cervical cancer
- Gastric cancer
- Colorectal cancer
- Ovarian cancer
- Breast carcinoma
These compounds have been found to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Thiophene derivatives have been evaluated for their effectiveness against bacteria and fungi, showcasing potential as new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Antioxidant Activity
This compound has been studied for its antioxidant properties, which can help in mitigating oxidative stress-related diseases. The presence of thiophene rings contributes to its ability to scavenge free radicals effectively .
Solar Cells
Thiophene-based compounds are also explored in the field of organic electronics, particularly in the development of organic solar cells. Their unique electronic properties allow for efficient charge transport and light absorption, making them suitable candidates for photovoltaic applications .
Dyeing and Corrosion Inhibition
The compound's structural characteristics lend themselves to applications in dyeing processes and as corrosion inhibitors in various industrial settings. The thiophene moiety is known for its stability and effectiveness in these applications .
Study on Cytotoxic Activities
A recent study evaluated several thiophene derivatives for their cytotoxic activities against different cancer cell lines. The results indicated that modifications to the thiophene structure significantly influenced their potency against specific types of cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .
Synthesis and Evaluation of New Compounds
Research has focused on synthesizing novel thiophene-based compounds with enhanced biological activities. For instance, derivatives incorporating various substituents were tested for their efficacy against microbial strains and cancer cell lines, demonstrating promising results that warrant further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Thioether Linkages
Compounds from and share structural motifs with the target molecule:
Key Observations :
- The target compound’s triazole-thioether system is more elaborate than those in , which use simpler aryl substituents (e.g., chlorophenyl).
- Safonov’s work highlights the use of thiophene and pyrazole groups in triazole derivatives, aligning with the target’s architecture. However, the target’s nitrophenyl and p-tolyl groups introduce steric and electronic differences that may affect solubility and reactivity.
Nitrothiophene Carboxamides
describes nitrothiophene carboxamides with antibacterial properties:
Key Observations :
- The target compound shares the nitro-thiophene-carboxamide backbone but incorporates a triazole-pyrazole system instead of thiazole. This structural divergence may reduce antibacterial activity (as seen in ) but enhance binding to other targets.
Pyrazole-Containing Analogues
references pyrazole-triazole hybrids:
| Compound ID/Ref | Core Structure | Substituents | Synthesis Method |
|---|---|---|---|
| Hotsulia et al. | Pyrazole-triazole-thioacetamide | 5-Methylpyrazole, phenyl, and alkyl groups | Condensation with amines |
Key Observations :
- The target’s pyrazole ring is fused with a triazole system, whereas Hotsulia’s compounds use simpler alkyl/aryl substituents. The dihydro-pyrazole in the target may confer conformational rigidity, impacting receptor binding.
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, thiophene and triazole precursors are condensed using reflux in ethanol or methanol, often with sodium ethoxide as a base. Key intermediates like thiosemicarbazides are formed by reacting hydrazides with phenylisothiocyanate under reflux . Bromoacetophenone derivatives may be introduced to functionalize the triazole core, requiring precise stoichiometry and 5-hour reflux periods to achieve yields of 65–70% . Catalysts like EDCI/HOBt are critical for amide bond formation in analogous thiazole derivatives, suggesting similar optimization may apply here .
Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) and tautomeric equilibria (thione vs. thiol forms) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon types (e.g., thiocarbonyl at δ ~180 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for this structurally complex molecule?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in triazole-thiolate intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : EDCI/HOBt systems improve coupling efficiency in amide formation, reducing racemization .
- Temperature Control : Lower temperatures (~0°C) stabilize reactive intermediates during thiourea formation .
- Computational Pre-Screening : Quantum mechanical calculations (DFT) predict reaction pathways and transition states, narrowing experimental parameters .
Advanced: How can tautomeric equilibria (e.g., thione ↔ thiol) be resolved experimentally and computationally?
Answer:
- X-ray Crystallography : Determines dominant tautomeric forms in the solid state .
- DFT Calculations : B3LYP/6-311G(d,p) methods model energy differences between tautomers (ΔG < 2 kcal/mol suggests equilibrium) and predict NMR chemical shifts matching experimental data .
- Variable-Temperature NMR : Observes dynamic equilibria by tracking proton shifts at 25–80°C .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) across analogs to identify key pharmacophores .
- Mechanistic Profiling : Screen against enzyme targets (e.g., topoisomerase II for anticancer activity) to clarify mode of action .
Advanced: What strategies are recommended for designing SAR studies on this compound’s derivatives?
Answer:
- Core Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity .
- Side-Chain Variation : Introduce alkylthio groups to modulate lipophilicity (logP) and membrane permeability .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to balance potency and solubility .
Advanced: How can computational modeling predict the compound’s physicochemical and pharmacokinetic properties?
Answer:
- DFT-Based Geometry Optimization : Predicts bond lengths/angles and electrostatic potential maps for reactivity hotspots .
- ADMET Prediction Tools : Software like SwissADME estimates bioavailability (%F >30), blood-brain barrier penetration (BBB+), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., EGFR kinase) over 100-ns trajectories .
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Answer:
- pH-Dependent Degradation Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/Heat Stress Testing : Expose to UV light (254 nm) and 40°C for 48 hours to identify photodegradants .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss via LC-MS .
Advanced: How do structural analogs of this compound compare in terms of electronic properties and bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro substituents enhance electrophilicity, improving DNA intercalation but reducing solubility .
- Methoxy Substituents : Increase lipophilicity (logP +0.5) and antifungal activity (MIC ~8 µg/mL vs. Candida spp.) .
- Thiophene vs. Furan : Thiophene derivatives show 3-fold higher anticancer activity (IC₅₀ = 12 µM vs. 36 µM in MCF-7 cells) due to sulfur’s polarizability .
Advanced: What methodologies evaluate synergistic effects when combining this compound with established therapeutics?
Answer:
- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial combinations (synergy: FIC ≤0.5) .
- Isobolographic Analysis : Quantify synergy in anticancer studies (e.g., cisplatin combination reduces IC₅₀ by 50%) .
- Transcriptomic Profiling : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) in combination-treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
